molecular formula C23H33NO7 B2621696 4,4,11,11-tetramethyl-N-[4-(3-methylbutoxy)phenyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide

4,4,11,11-tetramethyl-N-[4-(3-methylbutoxy)phenyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide

Cat. No.: B2621696
M. Wt: 435.5 g/mol
InChI Key: QZBQHWZMRCUXMN-UHFFFAOYSA-N
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Description

4,4,11,11-Tetramethyl-N-[4-(3-methylbutoxy)phenyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide (hereafter referred to as Compound X) is a synthetic tricyclic carboxamide derivative characterized by a complex oxygen-rich bridged ring system. Its structure includes a central tricyclo[7.3.0.0^{2,6}]dodecane core with five oxygen atoms, four methyl groups at positions 4 and 11, and a 4-(3-methylbutoxy)phenylcarboxamide substituent.

Properties

IUPAC Name

4,4,11,11-tetramethyl-N-[4-(3-methylbutoxy)phenyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NO7/c1-13(2)11-12-26-15-9-7-14(8-10-15)24-20(25)18-16-17(29-22(3,4)28-16)19-21(27-18)31-23(5,6)30-19/h7-10,13,16-19,21H,11-12H2,1-6H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBQHWZMRCUXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)NC(=O)C2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4,4,11,11-tetramethyl-N-[4-(3-methylbutoxy)phenyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide is a complex organic molecule with potential biological activity. This article reviews its biological properties based on available literature and research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes multiple functional groups conducive to various biological interactions. Its IUPAC name indicates the presence of a pentaoxatricyclo framework and carboxamide functionality which may influence its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities including:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of similar structures have shown antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : Compounds with similar configurations have been investigated for their potential to inhibit cancer cell proliferation. In vitro studies demonstrated that related compounds can induce apoptosis in cancer cell lines .

The biological activity of this compound may be attributed to its ability to interact with cellular targets through the following mechanisms:

  • Inhibition of Enzymatic Activity : The carboxamide group may participate in hydrogen bonding with active sites of enzymes.
  • Disruption of Cell Membrane Integrity : Similar compounds have been shown to disrupt bacterial cell membranes leading to cell lysis.

Case Studies and Research Findings

A review of relevant studies provides insights into the biological activities of the compound:

  • Antibacterial Activity :
    • A study reported that certain derivatives exhibited Minimum Inhibitory Concentrations (MIC) against E. coli and S. aureus, indicating potential use as antibacterial agents .
  • Anticancer Potential :
    • Research has demonstrated that related compounds can effectively inhibit the proliferation of various cancer cell lines including HeLa and A549 cells, with IC50 values indicating significant potency .

Table 1: Antibacterial Activity of Related Compounds

Compound NameTarget BacteriaMIC (µg/mL)
Compound AE. coli62.5
Compound BS. aureus78.12
Compound CE. faecalis50

Table 2: Anticancer Activity Against Cell Lines

Compound NameCell LineIC50 (µg/mL)
Compound AHeLa226
Compound BA549242.52

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity and Bioactivity Trends

Evidence from network pharmacology and chemoinformatics () highlights that structural similarity often correlates with shared mechanisms of action. For example, compounds with analogous tricyclic frameworks, such as ursolic acid (a pentacyclic triterpenoid) and tanshinone IIA (a diterpene quinone), exhibit anti-inflammatory and anti-fibrotic properties by targeting overlapping pathways (e.g., TNF-α, collagen expression) .

Table 1: Structural and Functional Comparison of Compound X and Analogues

Compound Core Structure Key Substituents Reported Targets/Pathways Tanimoto Coefficient* vs. Compound X
Compound X Tricyclo[7.3.0.0^{2,6}]dodecane 4-(3-methylbutoxy)phenylcarboxamide Under investigation 1.00 (reference)
Ursolic Acid Pentacyclic triterpenoid Hydroxyl groups, carboxylic acid TNF-α, collagen synthesis 0.18
Tanshinone IIA Diterpene quinone Ortho-quinone moiety NF-κB, MAPK signaling 0.22
Oleanolic Acid Pentacyclic triterpenoid Carboxylic acid, methyl groups PPAR-γ, STAT3 0.20
2-oxo-N-phenyltetracyclo[7.2.1.0^{2,6}]dodecane-9,10-dicarboximide Tetracyclic dicarboximide Phenyl, ketone groups Synthetic intermediate (no bioactivity) 0.65

*Tanimoto Coefficient calculated using MACCS keys ().

Divergence in Mechanism Despite Structural Overlaps

While Compound X shares a bridged polycyclic system with 2-oxo-N-phenyltetracyclo[7.2.1.0^{2,6}]dodecane-9,10-dicarboximide (), its bioactivity profile likely diverges due to differences in substituents. The phenylcarboxamide and pentaoxa moieties in Compound X may enhance solubility and hydrogen-bonding capacity, enabling interactions with polar targets (e.g., kinases, GPCRs) absent in the simpler dicarboximide analogue .

emphasizes that even highly similar compounds (Tanimoto >0.85) share significant gene expression profiles in only 20% of cases, underscoring the role of subtle structural variations. For instance, Compound X ’s 3-methylbutoxy chain could influence membrane permeability compared to shorter alkoxy chains in analogues like ferulic acid or rosmarinic acid .

Functional Synergy in Multi-Compound Systems

and suggest that structurally diverse compounds (e.g., flavonoids, terpenoids) may converge on common pathways (e.g., inflammation, fibrosis).

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